molecular formula C7H12O3 B3021171 Ethyl 3-ethoxyacrylate CAS No. 5941-55-9

Ethyl 3-ethoxyacrylate

Cat. No.: B3021171
CAS No.: 5941-55-9
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-AATRIKPKSA-N
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Description

Ethyl 3-ethoxyacrylate, also known as 3-ethoxy-2-propenoic acid ethyl ester, is a colorless liquid organic compound. It is widely used as a chemical intermediate in various industries, including pharmaceuticals, pesticides, and polymer materials. Its unique structure and properties make it a valuable building block in organic synthesis and an intermediate compound in producing complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Method One: Using ethyl acrylate and ethanol as raw materials, ethyl 3-ethoxyacrylate and 3,3-diethoxypropionic acid ethyl ester are synthesized with palladium chloride as a catalyst. The latter can be further cracked to obtain this compound.

    Method Two: Sodium 3-ethoxy-2-propanoate and bromoethane are used as starting materials. This compound is synthesized under solvent-free conditions using PEG400 as a catalyst.

    Method Three: Vinyl ether is added dropwise to trichloroacetyl chloride, followed by the addition of an organic base and ethanol.

Industrial Production Methods

The industrial production of this compound typically involves the use of ethyl acrylate and ethanol with palladium chloride as a catalyst. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted ethyl 3-ethoxyacrylates.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

Mechanism of Action

Ethyl 3-ethoxyacrylate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-ethoxyacrylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of ethoxy and acrylate groups, making it versatile and valuable in various applications.

Properties

IUPAC Name

ethyl (E)-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301798
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-55-9, 1001-26-9
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name Ethyl 3 ethyoxy-2-propenoate
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Record name Ethyl 3-ethoxyacrylate
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Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester
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Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E)
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Record name ETHYL 3 ETHYOXY-2-PROPENOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Ethyl 3-ethoxyacrylate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It acts as a three-carbon electrophile, participating in various reactions. For example, it's utilized in the synthesis of heterocycles [, ], β-ketoesters through Mizoroki–Heck reactions [, ], and even in nucleoside synthesis [].

Q2: Can you provide an example of this compound's role in heterocycle synthesis?

A2: Certainly. Research demonstrates its use in synthesizing bisbenzothieno[3,2-b:2',3'-e]pyridines. Reacting potassium 3-aminobenzo[b]thiophene-2-carboxylate with this compound in acetic acid yields ethyl 2-(6,12-dihydro-bis[1]benzothieno[3,2-b:2',3'-e]pyridin-6-yl)acetate as the main product [].

Q3: Are there any examples of this compound being used in the synthesis of pharmaceutical compounds?

A3: Yes, this compound plays a key role in the synthesis of Levofloxacin, an antibiotic. The process involves reacting it with (2,3,4,5) fluorobenzoic chloride, followed by several steps including amination, cyclization, hydrolysis, and condensation [].

Q4: What are the physical properties of this compound?

A4: this compound is a colorless liquid with a sweet smell. Its physical properties include:

  • Boiling point: 195–196 °C at standard pressure and 85.5–86.5 °C at 19 mmHg []
  • Density: 0.993–0.998 g cm−3 []
  • Refractive index: 1.444–1.448 []

Q5: Are there any safety concerns associated with handling this compound?

A5: this compound should be handled with caution. It is a slight lachrymator and irritant, necessitating the use of a fume hood during handling [].

Q6: What is known about the stability of this compound?

A6: this compound is typically stabilized with 0.01% hydroquinone monomethyl ether and should be stored at 0–4 °C to maintain its quality [].

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